

Unveiling the Potent Binding of 8-Lavandulylkaempferol to Key Enzymatic Targets

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A comprehensive analysis of the binding affinity of **8-Lavandulylkaempferol**, a natural flavonoid isolated from Sophora flavescens, confirms its potent inhibitory activity against key enzymes implicated in neurodegenerative diseases and diabetic complications. This guide provides a comparative overview of its binding affinity to acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and aldehyde reductase (AR), alongside data for other relevant compounds, supported by detailed experimental protocols.

Comparative Binding Affinity

The inhibitory potency of **8-Lavandulylkaempferol** and a selection of other flavonoids and standard inhibitors against target proteins is summarized below. The data, presented as IC50 values, underscores the significant binding affinity of **8-Lavandulylkaempferol**.



Compound	Target Protein	IC50 (μM)	Source
8- Lavandulylkaempferol	Acetylcholinesterase (AChE)	8.11	[1]
8- Lavandulylkaempferol	Butyrylcholinesterase (BChE)	7.10	[1]
8- Lavandulylkaempferol	Rat Lens Aldehyde Reductase (RLAR)	3.80	[1]
8- Lavandulylkaempferol	Human Recombinant Aldehyde Reductase (HRAR)	0.79	[1]
Desmethylanhydroicar itin	Acetylcholinesterase (AChE)	> 100	[1]
Desmethylanhydroicar itin	Butyrylcholinesterase (BChE)	15.42	[1]
Desmethylanhydroicar itin	Rat Lens Aldehyde Reductase (RLAR)	0.95	[1]
Desmethylanhydroicar itin	Human Recombinant Aldehyde Reductase (HRAR)	0.45	[1]
Kuraridin	Human Recombinant Aldehyde Reductase (HRAR)	0.27	[1]
Kushenol C	Human Recombinant Aldehyde Reductase (HRAR)	0.85	[1]
Quercetin	Rat Lens Aldehyde Reductase (RLAR)	7.73	[1]
Quercetin	Human Recombinant Aldehyde Reductase (HRAR)	2.54	[1]



Epalrestat (standard AR inhibitor)	Human Recombinant			
	Aldehyde Reductase	0.28	[1]	
	(HRAR)			

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase and butyrylcholinesterase activity.[2][3][4]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- 8-Lavandulylkaempferol and other test compounds
- 96-well microplate reader

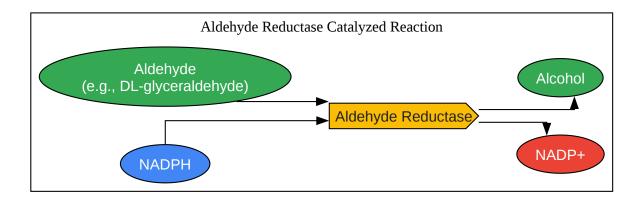
Procedure:

Prepare solutions of the test compounds at various concentrations.



- In a 96-well plate, add 20 μ L of the enzyme solution and 20 μ L of the test compound solution to 140 μ L of phosphate buffer.
- Incubate the mixture for 15-30 minutes at 25-37°C.[2][3]
- Add 10 μL of DTNB solution to each well.
- Initiate the reaction by adding 10 μL of the substrate solution (ATCI for AChE or BTCI for BChE).
- Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control Absorbance of test sample) / Absorbance of control] x 100
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.







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